2,2-Difluorocyclohexanone
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Overview
Description
2,2-Difluorocyclohexanone is an organic compound with the molecular formula C6H8F2O It is a fluorinated derivative of cyclohexanone, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclohexanone typically involves the introduction of fluorine atoms into the cyclohexanone structure. One common method is the difluoromethylation of cyclohexanone using difluoromethylating reagents. This process can be carried out under mild conditions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods involve the use of continuous stirred-tank reactors to ensure efficient mixing and reaction control. The continuous process allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclohexanone derivatives.
Reduction: Reduction reactions can convert it into difluorocyclohexanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Difluorocyclohexanone derivatives.
Reduction: Difluorocyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2,2-Difluorocyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexanone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, and its fluorinated nature can influence its binding affinity to biological targets .
Comparison with Similar Compounds
Cyclohexanone: The non-fluorinated parent compound.
2-Fluorocyclohexanone: A mono-fluorinated derivative.
4,4-Difluorocyclohexanone: Another difluorinated isomer.
Uniqueness: 2,2-Difluorocyclohexanone is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. The difluoromethyl group enhances its reactivity and stability compared to its mono-fluorinated and non-fluorinated counterparts .
Properties
IUPAC Name |
2,2-difluorocyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIGRNREFSHYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29548-93-4 |
Source
|
Record name | 2,2-difluorocyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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